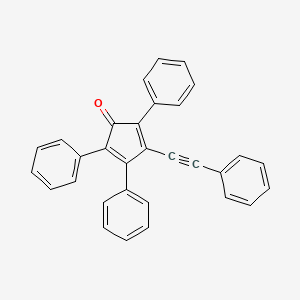
5-(4-Chloroanilino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloroanilino)pentan-1-ol is an organic compound with the molecular formula C11H16ClNO It is a derivative of pentanol, where the hydroxyl group is attached to the first carbon, and a 4-chloroanilino group is attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)pentan-1-ol typically involves the reaction of 4-chloroaniline with a suitable pentan-1-ol derivative. One common method is the nucleophilic substitution reaction where 4-chloroaniline reacts with 5-bromopentan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloroanilino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-chloroanilino)pentan-2-one.
Reduction: Formation of 5-(4-chloroanilino)pentan-1-amine.
Substitution: Formation of 5-(4-azidoanilino)pentan-1-ol or 5-(4-cyanoanilino)pentan-1-ol.
Scientific Research Applications
5-(4-Chloroanilino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloroanilino)pentan-1-ol involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler analog with similar functional groups but lacking the pentanol chain.
Pentan-1-ol: A basic alcohol without the chloroanilino group.
5-Bromo-1-pentanol: Similar structure but with a bromine atom instead of the chloroanilino group.
Uniqueness
5-(4-Chloroanilino)pentan-1-ol is unique due to the presence of both the chloroanilino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918499-59-9 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
5-(4-chloroanilino)pentan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-14/h4-7,13-14H,1-3,8-9H2 |
InChI Key |
UQRXIJIGMGLJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


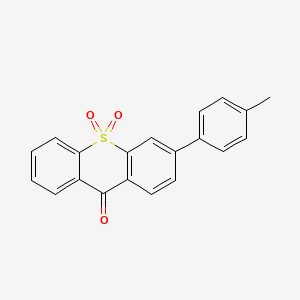

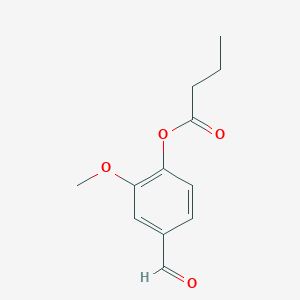
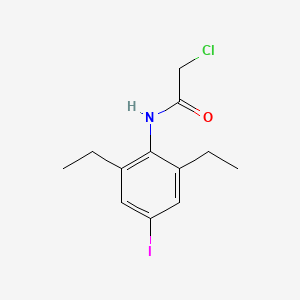
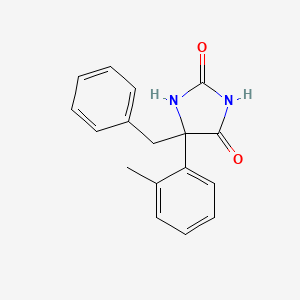
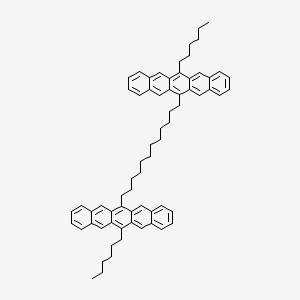
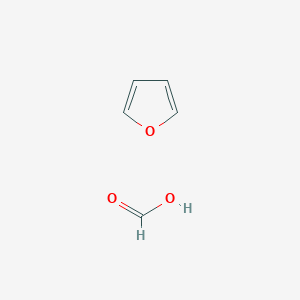
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
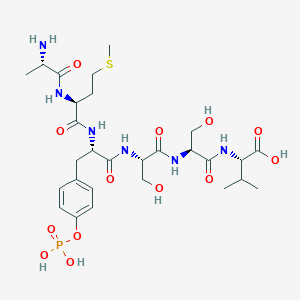


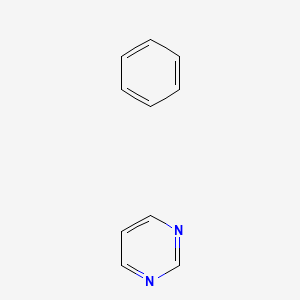
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
